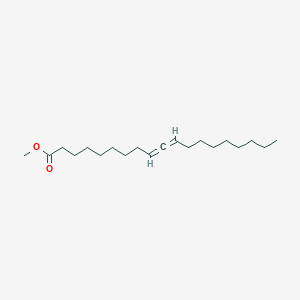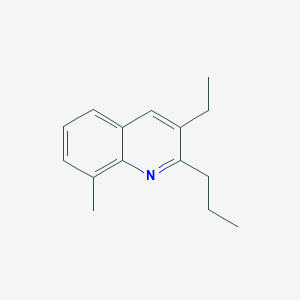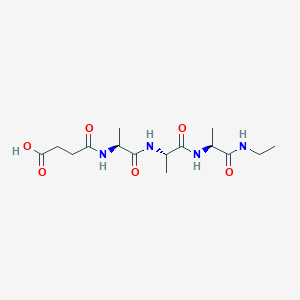![molecular formula C3H6NO3P B14410334 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane CAS No. 85118-69-0](/img/structure/B14410334.png)
2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane is a bicyclic compound with a unique structure that includes oxygen, nitrogen, and phosphorus atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane typically involves the reaction of a phosphine with an appropriate diol or triol under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
Applications De Recherche Scientifique
2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane exerts its effects involves its ability to form stable complexes with various metal ions and organic molecules. This interaction can influence molecular pathways and targets, leading to desired chemical transformations or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-sulfide
- 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol
Uniqueness
What sets 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane apart from similar compounds is its unique combination of oxygen, nitrogen, and phosphorus atoms in a bicyclic structure. This configuration provides exceptional stability and reactivity, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
85118-69-0 |
|---|---|
Formule moléculaire |
C3H6NO3P |
Poids moléculaire |
135.06 g/mol |
Nom IUPAC |
2,6,7-trioxa-4-aza-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C3H6NO3P/c1-4-2-6-8(5-1)7-3-4/h1-3H2 |
Clé InChI |
IFXIRXLFKLHQQU-UHFFFAOYSA-N |
SMILES canonique |
C1N2COP(O1)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)


![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)

![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)





![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
